3-(Pyridin-3-yl)butanoic acid
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Overview
Description
3-(Pyridin-3-yl)butanoic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a butanoic acid chain attached to the third position of a pyridine ring
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It’s known that pyridine derivatives can act as ligands, forming coordination polymers This suggests that 3-(Pyridin-3-yl)butanoic acid might interact with its targets by forming complexes, leading to changes in the target’s function
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical processes . For instance, some pyridine derivatives are byproducts of specific enzymatic reactions, such as those catalyzed by cytochrome P-450
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific structures and targets
Biochemical Analysis
Biochemical Properties
3-(Pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P-450, which catalyzes the hydroxylation of methylnitrosaminopyridylbutanone, a nicotine metabolite commonly found in the urine of smokers . This interaction highlights the compound’s involvement in metabolic processes related to nicotine metabolism. Additionally, this compound has been detected in various foods, indicating its potential role as a biomarker for the consumption of these foods .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P-450 suggests its role in modulating metabolic pathways and detoxification processes within cells . Furthermore, its presence in different foods implies that it may have dietary implications on cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a substrate for cytochrome P-450, leading to the hydroxylation of methylnitrosaminopyridylbutanone . This reaction is crucial for the detoxification of nicotine metabolites. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been observed, with its effects on cellular function being monitored in both in vitro and in vivo studies. It has been found that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and interactions . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on metabolic processes and detoxification pathways. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular functions and metabolic pathways . These findings highlight the importance of dosage regulation when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450, which catalyzes its hydroxylation . This reaction is part of the detoxification process for nicotine metabolites. Additionally, the compound’s presence in various foods suggests its involvement in dietary metabolic pathways . The effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s interaction with cytochrome P-450 indicates its role in cellular detoxification processes . Additionally, its distribution within different tissues suggests that it may have specific localization patterns, potentially affecting its accumulation and activity within the organism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s structure allows it to be targeted to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may direct the compound to areas where it can interact with enzymes and proteins involved in metabolic processes . This localization is essential for its role in modulating cellular functions and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a suitable butanoic acid derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.
Reduction: Formation of 3-(Pyridin-3-yl)butanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Pyridin-3-yl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and coordination polymers .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in the design of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of coordination polymers with unique properties .
Comparison with Similar Compounds
4-oxo-4-(pyridin-3-yl)butanoic acid: This compound is structurally similar but contains a ketone group instead of a carboxylic acid.
3-Pyridinepropionic acid: This compound has a shorter carbon chain compared to 3-(Pyridin-3-yl)butanoic acid.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the butanoic acid chain allows for versatile applications in various fields.
Properties
IUPAC Name |
3-pyridin-3-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGPDZSJHUZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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